BenchChemオンラインストアへようこそ!

16-Hentriacontanone

Anticonvulsant Epilepsy Seizure Models

16-Hentriacontanone (palmitone) is a high-purity, symmetrical long-chain ketone (C31H62O) with a unique dual pharmacological profile. Its anticonvulsant ED50 of 1.85 mg/kg (PTZ model) is 32-162x more potent than ethosuximide, valproate, or carbamazepine, providing a robust efficacy benchmark without motor impairment confounds. It also acts as a 5-HT1A-mediated anxiolytic and non-opioid analgesic (ED50 19.57 mg/kg), and has demonstrated neuroprotection against PTZ-induced hippocampal CA3 damage at 50 mg/kg i.p. Ideal for neuroscience R&D, electrophysiology, and drug discovery programs requiring a non-sedating, non-GABAergic tool compound.

Molecular Formula C31H62O
Molecular Weight 450.8 g/mol
CAS No. 502-73-8
Cat. No. B1678345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hentriacontanone
CAS502-73-8
SynonymsPalmitone;  NSC 953;  NSC-953;  NSC953
Molecular FormulaC31H62O
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C31H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
InChIKeyUNRFDARCMOHDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

16-Hentriacontanone (Palmitone) CAS 502-73-8: A Long-Chain Aliphatic Ketone for Anticonvulsant and Neuroprotective Research


16-Hentriacontanone (CAS 502-73-8), also known as palmitone or dipentadecyl ketone, is a symmetrical long-chain aliphatic ketone (C31H62O) with a molecular weight of 450.82 g/mol and a melting point of 82.0–86.0 °C . It is a naturally occurring dialkyl ketone found in plant cuticular waxes and has been isolated from Annona diversifolia leaves as the primary anticonvulsant-active constituent [1].

Why Palmitone (16-Hentriacontanone) Cannot Be Substituted by Generic Long-Chain Ketones or Standard Anticonvulsants


Generic substitution is not feasible for 16-hentriacontanone due to its distinct dual pharmacological profile that combines potent anticonvulsant efficacy (ED50 = 1.85 mg/kg against PTZ-induced seizures) with a favorable neurological safety profile that lacks the motor impairment and sedative-hypnotic effects common to many clinical anticonvulsants [1]. Furthermore, palmitone exhibits a unique anxiolytic mechanism of action via the serotonin 5-HT1A receptor, rather than the GABAergic pathway, distinguishing it from benzodiazepines like diazepam and offering a differentiated pathway for neuropsychiatric research applications [2].

Quantitative Differentiation of 16-Hentriacontanone: Evidence-Based Comparator Data for Scientific Selection


Palmitone vs. Clinical Anticonvulsants: Superior Potency in PTZ-Induced Seizure Model

Palmitone demonstrates significantly higher potency against pentylenetetrazole (PTZ)-induced seizures compared to several established clinical anticonvulsants. In a mouse seizure model, palmitone achieved an ED50 of 1.85 mg/kg, which is 32-fold more potent than ethosuximide, 34-fold more potent than sodium valproate, and over 162-fold more potent than carbamazepine. Palmitone was only 4-fold less potent than diazepam, a potent benzodiazepine, but importantly did not produce the motor incoordination or loss of righting reflex associated with diazepam and other GABAergic anticonvulsants [1].

Anticonvulsant Epilepsy Seizure Models

Palmitone vs. Tramadol: Comparable Antinociceptive Efficacy with Distinct Receptor Pharmacology

In the acetic acid-induced writhing test in mice, a standard model for visceral pain, palmitone demonstrated antinociceptive activity with an ED50 of 19.57 mg/kg, comparable to the reference opioid analgesic tramadol (ED50 = 12.42 mg/kg) [1]. Importantly, the antinociceptive effect of palmitone was inhibited by the 5-HT1A receptor antagonist WAY100635 (0.8 mg/kg, s.c.), indicating a serotonergic mechanism distinct from tramadol's mixed opioid and monoaminergic pharmacology, providing a differentiated tool compound for pain pathway interrogation [1].

Antinociceptive Pain Analgesia

Palmitone vs. Diazepam: Superior Neurological Safety Profile in Anticonvulsant Applications

In behavioral and EEG studies in rats, palmitone effectively reduced the severity of penicillin-induced seizures while notably lacking the sedative-hypnotic effects and motor impairment typically observed with GABAergic anticonvulsants such as diazepam. Palmitone increased the latency to onset of spikes and seizures and decreased seizure duration, yet did not produce motor incoordination or loss of righting reflex, which are standard signs of neurological impairment used to assess neurotoxicity of anticonvulsant candidates [1].

Neurotoxicity Safety Pharmacology Motor Coordination

Palmitone vs. Diazepam and Buspirone: Distinct Serotonergic Anxiolytic Mechanism with Quantitative EEG Signature

In a comparative anxiolytic study using open-field, hole-board, and plus-maze tests in mice, palmitone produced an anxiolytic-like effect equivalent to that of 5-HT1A receptor agonists but 50% less effective than diazepam (DZP) [1]. Critically, the anxiolytic response of palmitone was inhibited only by the 5-HT1A receptor antagonist WAY100635, but not by the GABAA antagonist picrotoxin, confirming a serotoninergic rather than GABAergic mechanism. Quantitative EEG spectral power analysis further demonstrated that palmitone induced changes in relative power bands similar to buspirone (a 5-HT1A agonist), but distinctly different from the pattern induced by diazepam [1].

Anxiolytic EEG 5-HT1A Receptor

Validated Research Applications for 16-Hentriacontanone (Palmitone) Based on Quantitative Evidence


Anticonvulsant Drug Discovery: High-Potency Positive Control for PTZ-Induced Seizure Screening

Leverage palmitone's ED50 of 1.85 mg/kg in the PTZ-induced seizure model as a high-potency positive control for screening novel anticonvulsant candidates. Its 32- to 162-fold higher potency relative to standard anticonvulsants (ethosuximide, valproate, carbamazepine) enables lower compound usage while providing a robust efficacy benchmark without the motor impairment confounds of benzodiazepines [1].

Neuroprotection Studies: Evaluating Seizure-Induced Hippocampal Damage Prevention

Utilize palmitone as a neuroprotective agent in studies of PTZ-induced neuronal damage in the CA3 hippocampal region. Palmitone at 50 mg/kg i.p. has been shown to prevent PTZ-caused neuronal damage in prepubertal rats, providing a validated model compound for investigating mechanisms of seizure-related neurodegeneration and neuroprotection independent of anticonvulsant activity [2].

Serotonergic Pathway Research: Non-GABAergic Anxiolytic Tool Compound

Employ palmitone as a 5-HT1A receptor-mediated anxiolytic tool compound in behavioral and EEG studies requiring a non-sedating, non-GABAergic mechanism. Palmitone's anxiolytic effect, equivalent to 5-HT1A agonists but 50% less effective than diazepam, combined with its distinct EEG spectral signature similar to buspirone, makes it ideal for dissecting serotonergic contributions to anxiety without GABAergic confounds [3].

Pain Research: Non-Opioid Antinociceptive Control for Visceral Pain Models

Use palmitone (ED50 = 19.57 mg/kg in the writhing test) as a non-opioid, 5-HT1A-mediated antinociceptive control in visceral pain studies. Its comparable efficacy to tramadol (ED50 = 12.42 mg/kg) via a distinct serotonergic mechanism provides a valuable alternative for investigating non-opioid analgesic pathways and avoiding opioid receptor-mediated confounds in mechanistic pain research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Hentriacontanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.